molecular formula C4H8S3 B14727287 1,2,3-Trithiepane CAS No. 6576-92-7

1,2,3-Trithiepane

Cat. No.: B14727287
CAS No.: 6576-92-7
M. Wt: 152.3 g/mol
InChI Key: ISTXTKFPGUVKMM-UHFFFAOYSA-N
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Description

1,2,3-Trithiepane is a sulfur-containing heterocyclic compound with the molecular formula C4H8S3 It is characterized by a seven-membered ring structure consisting of three sulfur atoms and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trithiepane can be synthesized through the reaction of bis(trimethylsilyl) sulfide with substituted thiiranes under the catalysis of tetra-butylammonium fluoride. This reaction leads to the formation of 3,7-disubstituted-1,2,5-trithiepanes through a regioselective reaction of a thiosilane intermediate with another molecule of episulfide, followed by intramolecular oxidation of two sulfur units .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the use of readily available reagents and standard laboratory equipment. The reaction conditions are generally mild, making the process suitable for scale-up in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trithiepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.

    Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3-Trithiepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a subject of interest in the study of sulfur metabolism and enzyme interactions.

    Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,2,3-Trithiepane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Redox Reactions: It can participate in redox reactions, altering the redox state of cells and affecting cellular processes.

Comparison with Similar Compounds

    1,2,5-Trithiepane: Another sulfur-containing heterocycle with a similar ring structure but different substitution patterns.

    1,4,5-Oxadithiepane: Contains both sulfur and oxygen atoms in the ring, leading to different chemical properties.

    1,4-Dithiane: A six-membered ring with two sulfur atoms, used in similar applications but with different reactivity.

Uniqueness of 1,2,3-Trithiepane: this compound is unique due to its specific ring structure and the presence of three sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6576-92-7

Molecular Formula

C4H8S3

Molecular Weight

152.3 g/mol

IUPAC Name

trithiepane

InChI

InChI=1S/C4H8S3/c1-2-4-6-7-5-3-1/h1-4H2

InChI Key

ISTXTKFPGUVKMM-UHFFFAOYSA-N

Canonical SMILES

C1CCSSSC1

Origin of Product

United States

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